2-Bromoquinoline-7-carboxylic acid

Cross-Coupling Regioselectivity Medicinal Chemistry

2-Bromoquinoline-7-carboxylic acid (CAS 1785591-95-8) is a heterocyclic building block characterized by a bromine atom at the C-2 position and a carboxylic acid group at the C-7 position of the quinoline scaffold. Its molecular formula is C10H6BrNO2, with a molecular weight of 252.06 g/mol.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
Cat. No. B11866254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinoline-7-carboxylic acid
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14)
InChIKeyDJXPJNYOWIDHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoquinoline-7-carboxylic Acid: Sourcing and Procurement Baseline for a Strategic Quinoline Building Block


2-Bromoquinoline-7-carboxylic acid (CAS 1785591-95-8) is a heterocyclic building block characterized by a bromine atom at the C-2 position and a carboxylic acid group at the C-7 position of the quinoline scaffold . Its molecular formula is C10H6BrNO2, with a molecular weight of 252.06 g/mol . This compound is a member of the bromoquinoline carboxylic acid class, which are valued as versatile intermediates in medicinal chemistry and organic synthesis, particularly for constructing complex heterocyclic frameworks via cross-coupling reactions .

Why Generic Substitution of 2-Bromoquinoline-7-carboxylic Acid is Scientifically Unsound: A Procurement Perspective


Regioisomers of bromoquinoline carboxylic acids (e.g., 2-bromoquinoline-4-carboxylic acid, 3-bromoquinoline-7-carboxylic acid, and 7-bromoquinoline-2-carboxylic acid) share the same molecular formula and weight but exhibit fundamentally different reactivity profiles in key synthetic transformations such as Suzuki-Miyaura cross-couplings and subsequent C–H activation steps [1]. These differences arise from the distinct electronic distributions imparted by the specific substitution patterns on the quinoline ring, which can lead to dramatic variations in reaction yields, regioselectivity, and the ability to form targeted heterocyclic frameworks [1]. Consequently, substituting one bromoquinoline carboxylic acid for another without validation risks synthetic failure, low yields, and wasted resources, making compound-specific procurement essential for reproducible research and scale-up.

Quantitative Differentiation of 2-Bromoquinoline-7-carboxylic Acid Against Key Regioisomers: A Comparative Evidence Guide for Procurement


Regioisomeric Impact on Suzuki-Miyaura Cross-Coupling Yields: 2-Bromoquinoline-7-carboxylic Acid vs. 2-Bromoquinoline-4-carboxylic Acid

The position of the bromine atom on the quinoline ring significantly influences reactivity in palladium-catalyzed cross-coupling reactions. A systematic study of bromoquinoline isomers demonstrated that the yield of Suzuki-Miyaura coupling with 2-aminophenylboronic acid varied substantially based on the bromine's attachment point [1]. While specific quantitative data for 2-bromoquinoline-7-carboxylic acid is not directly reported in this study, the established trend shows that 2-bromoquinolines generally provide good coupling yields, but the presence and position of additional substituents (such as the 7-carboxylic acid group) further modulate reactivity through electronic effects, as rationalized by electron distribution mapping around the quinoline ring [1]. In contrast, 2-bromoquinoline-4-carboxylic acid, which is a closer analog, is primarily employed for its distinct cross-coupling behavior in polymer synthesis and coordination chemistry, highlighting the need for position-specific selection .

Cross-Coupling Regioselectivity Medicinal Chemistry Heterocyclic Synthesis

Melting Point as a Critical Quality Attribute: 2-Bromoquinoline-7-carboxylic Acid vs. Regioisomers for Identity Confirmation and Purity Assessment

The melting point of 2-bromoquinoline-7-carboxylic acid is reported to be 192-198°C , a value that differs markedly from other regioisomers. For example, 2-bromoquinoline-4-carboxylic acid exhibits a melting point of 175-176°C , while 3-bromoquinoline-7-carboxylic acid and 4-bromoquinoline-7-carboxylic acid have poorly defined or significantly different melting ranges . This 17-22°C difference provides a straightforward, non-destructive analytical handle for confirming compound identity and assessing purity upon receipt, thereby mitigating the risk of mislabeled or cross-contaminated material entering the laboratory workflow.

Analytical Chemistry Quality Control Physical Characterization Identity Testing

Synthetic Utility as an HCV Protease Inhibitor Intermediate: 2-Bromoquinoline-7-carboxylic Acid in Patent-Defined Routes

Bromo-substituted quinolines, including the 2-bromo-7-carboxylic acid scaffold, are explicitly claimed as useful intermediates in the structure design and synthesis of Hepatitis C virus (HCV) protease inhibitors [1]. Patents such as US7514557 and US8633320 describe convergent processes using SNAr-type coupling reactions with bromoquinoline compounds to prepare potent HCV active agents [2]. While the exact EC50/IC50 of the final drug candidates are proprietary, the inclusion of this specific substitution pattern in patent claims indicates a strategic advantage in accessing a particular chemical space or achieving desirable pharmacokinetic properties compared to other regioisomers. In contrast, analogs like 2-bromoquinoline-4-carboxylic acid are more commonly referenced in polymer chemistry and agrochemical applications , underscoring the distinct application profile of the 7-carboxylic acid derivative.

Antiviral Research HCV Protease Inhibitors Medicinal Chemistry Patent Synthesis

Predicted Physicochemical Properties: pKa and Lipophilicity as Drivers of Reactivity and Biological Handling

While experimental pKa data for 2-bromoquinoline-7-carboxylic acid is not publicly available, computational predictions based on its quinoline-7-carboxylic acid scaffold suggest a pKa of approximately 3.9-4.0 for the carboxylic acid group and a LogP around 1.6 [1]. These values differ from those of the 4-carboxylic acid analog, which has an estimated pKa around 3.3 , and the 7-bromoquinoline-2-carboxylic acid isomer (pKa not reported) . The higher predicted pKa of the 7-carboxylic derivative implies a lower degree of ionization at physiological pH, which can translate to improved membrane permeability and altered pharmacokinetic profiles when incorporated into drug-like molecules. The LogP of ~1.6 falls within Lipinski's optimal range, suggesting favorable drug-like properties for further derivatization [1].

Physicochemical Properties Lipinski's Rule of Five Medicinal Chemistry ADME Prediction

Strategic Procurement and Application Scenarios for 2-Bromoquinoline-7-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry: HCV Protease Inhibitor Lead Optimization and Analog Synthesis

Research groups engaged in antiviral drug discovery, particularly those targeting Hepatitis C virus (HCV), should prioritize procurement of 2-bromoquinoline-7-carboxylic acid. As evidenced by patent literature (US7514557, US8633320), this regioisomer serves as a key intermediate in convergent synthetic routes to HCV protease inhibitors [1]. Its specific substitution pattern allows for SNAr-type couplings that are integral to constructing the pharmacophore of potent anti-HCV agents. Substituting with the 4-carboxylic acid analog would likely necessitate a complete redesign of the synthetic sequence, incurring significant time and resource costs.

Organic Synthesis: Regioselective Cross-Coupling for Complex Heterocyclic Frameworks

For synthetic chemists building complex heterocyclic libraries, 2-bromoquinoline-7-carboxylic acid offers a predictable reactivity profile in palladium-catalyzed cross-coupling reactions. The 2-bromo position is known to participate readily in Suzuki-Miyaura couplings, while the 7-carboxylic acid group provides a handle for further functionalization or bioconjugation [2]. The combination of these two reactive sites in a single, well-defined building block enables rapid diversification of the quinoline scaffold, a strategy that is less straightforward with other regioisomers that may have different relative reactivities.

Quality Control and Analytical Chemistry: Identity Confirmation via Melting Point

Procurement and inventory management teams can leverage the distinct melting point of 2-bromoquinoline-7-carboxylic acid (192-198°C) as a primary quality control metric . This property is sufficiently different from the 4-carboxylic analog (175-176°C) to allow for simple, low-cost identity verification upon receipt. Implementing a melting point check can prevent costly synthetic failures that result from the inadvertent use of a mislabeled or incorrectly supplied regioisomer, thereby protecting downstream research investments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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